1-(2,4-Dichlorophenyl)-2-hydroxyethanone
CAS No.: 137958-96-4
Cat. No.: VC21206710
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137958-96-4 |
---|---|
Molecular Formula | C8H6Cl2O2 |
Molecular Weight | 205.03 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)-2-hydroxyethanone |
Standard InChI | InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
Standard InChI Key | QDLQMALYLVMPTR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CO |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CO |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
1-(2,4-Dichlorophenyl)-2-hydroxyethanone features a phenyl ring with chlorine atoms at the 2 and 4 positions, connected to a hydroxyethanone functional group. The molecule contains both a ketone functionality and a hydroxyl group, providing multiple sites for potential chemical reactions. This structural arrangement gives the compound distinct chemical and physical properties that differentiate it from related compounds.
The molecular formula of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone is C8H6Cl2O2, with a molecular weight of approximately 205 g/mol. The compound is characterized structurally by the dichlorophenyl ring connected to a hydroxyethanone moiety. The positioning of the chlorine atoms at positions 2 and 4 on the phenyl ring significantly influences the compound's reactivity profile, affecting its electronic distribution and steric properties compared to other isomers.
Physical and Chemical Characteristics
While specific data for 1-(2,4-Dichlorophenyl)-2-hydroxyethanone is limited, the compound likely exists as a crystalline solid at room temperature based on the properties of similar compounds. Its solubility profile would be expected to include moderate solubility in organic solvents such as methanol, ethanol, and various aprotic solvents, while showing limited solubility in water due to its predominantly hydrophobic nature contributed by the dichlorophenyl group.
The presence of both hydroxyl and carbonyl functional groups in the molecule creates potential for hydrogen bonding, which would influence its physical properties including boiling point, melting point, and solubility characteristics. These functional groups also provide reactive sites for various chemical transformations, making the compound valuable in synthetic applications.
Synthetic Approaches and Preparation Methods
Laboratory Synthesis Routes
Several synthetic approaches can be employed to prepare 1-(2,4-Dichlorophenyl)-2-hydroxyethanone, drawing on established methodologies for similar compounds. One potential synthetic route involves the Friedel-Crafts acylation of 1,3-dichlorobenzene, followed by α-hydroxylation of the resulting ketone. This approach typically requires careful control of reaction conditions to ensure regioselectivity in the acylation step.
Another potential synthetic pathway could involve the oxidation of the corresponding alcohol, 1-(2,4-dichlorophenyl)-2-hydroxyethanol, using appropriate oxidizing agents to selectively oxidize the secondary alcohol while preserving the primary hydroxyl group. This method would require precise control of oxidation conditions to prevent over-oxidation of the molecule.
Industrial Production Considerations
Industrial production of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone would likely require optimization of reaction conditions to ensure high yield and purity while minimizing waste generation. Continuous flow processes might be advantageous for large-scale production, allowing for better control of reaction parameters and enhanced safety when handling potentially reactive intermediates.
The synthesis of related dichlorophenyl compounds often employs advanced catalytic systems to improve reaction efficiency. For example, in the synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which is used as an intermediate in the production of propiconazole, specific catalysts and reaction conditions are employed to achieve optimal results .
Applications in Organic Synthesis and Research
Role as a Synthetic Intermediate
1-(2,4-Dichlorophenyl)-2-hydroxyethanone has potential applications as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical or agrochemical properties. The functional groups present in the molecule provide versatile handles for further elaboration and derivatization.
Similar compounds are known to serve as precursors in the synthesis of biologically active compounds. For example, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone serves as a key intermediate in the synthesis of propiconazole, a triazole fungicide used in agricultural applications . This suggests that 1-(2,4-Dichlorophenyl)-2-hydroxyethanone might similarly find utility in the synthesis of bioactive compounds.
Research Applications
In research settings, compounds like 1-(2,4-Dichlorophenyl)-2-hydroxyethanone are valuable for studying structure-activity relationships in medicinal chemistry and agrochemical development. The modular nature of the molecule allows for systematic modifications to explore how structural changes affect biological activity and physical properties.
The compound may also serve as a probe for investigating enzymatic reactions, particularly those involving oxidation-reduction processes or nucleophilic addition reactions. Its defined structure with specific functional groups makes it useful for studying reaction mechanisms and developing new synthetic methodologies.
Comparative Analysis with Related Compounds
Structural Isomers and Derivatives
1-(2,4-Dichlorophenyl)-2-hydroxyethanone represents one specific configuration within a broader family of dichlorophenyl ethanone derivatives. Structural isomers, such as 1-(3,4-Dichlorophenyl)-2-hydroxyethanone, differ in the positioning of the chlorine atoms on the phenyl ring, which can significantly influence reactivity patterns and biological activity profiles.
The 3,4-dichloro isomer, for instance, has been more extensively studied and has demonstrated applications in various fields including organic synthesis, pharmaceuticals, and agrochemicals. It undergoes reactions typical of hydroxyethanones, including oxidation, reduction, and substitution reactions under appropriate conditions.
Functional Group Modifications
Related compounds with different functional groups in place of the hydroxyl moiety exhibit distinct chemical and biological properties. For example, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone features a triazole group instead of the hydroxyl group, which dramatically alters its chemical behavior and applications .
These functional group variations create diverse compounds with specific utilities. The triazole derivative, for instance, serves as an intermediate in the synthesis of propiconazole, a commercial fungicide. The synthesis pathway involves the reaction of this intermediate with 1,2-pentanediol to form the final product with high yield (98.9%) .
Table 1: Comparison of 1-(2,4-Dichlorophenyl)-2-hydroxyethanone with Related Compounds
Compound | Molecular Formula | Key Structural Features | Potential Applications |
---|---|---|---|
1-(2,4-Dichlorophenyl)-2-hydroxyethanone | C8H6Cl2O2 | 2,4-dichloro substitution, hydroxyethanone moiety | Synthetic intermediate, potential biological activity |
1-(3,4-Dichlorophenyl)-2-hydroxyethanone | C8H6Cl2O2 | 3,4-dichloro substitution, hydroxyethanone moiety | Organic synthesis, pharmaceutical research |
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7Cl2N3O | 2,4-dichloro substitution, triazole functionality | Fungicide synthesis, agrochemical applications |
Future research on 1-(2,4-Dichlorophenyl)-2-hydroxyethanone could focus on several promising directions. Comprehensive characterization of its physical and spectroscopic properties would provide valuable reference data for researchers. Additionally, exploration of its synthetic utility as a building block for more complex molecules could reveal new applications in medicinal chemistry or materials science.
Biological screening would be another valuable research direction to determine if the compound possesses antimicrobial, antifungal, or other bioactivities similar to related dichlorophenyl derivatives. Structure-activity relationship studies comparing different isomers and functional group modifications could provide insights into how specific structural features contribute to biological activity and chemical reactivity.
Development of improved synthetic methodologies for preparing 1-(2,4-Dichlorophenyl)-2-hydroxyethanone and its derivatives would also be valuable, potentially enabling more efficient and environmentally friendly production processes for this class of compounds.
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